

Protocol for the Preparation of PS(16:0/18:0) Liposomes

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Compound of Interest

Compound Name: PS-166276

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This document provides a detailed protocol for the preparation and characterization of unilamellar liposomes composed of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)). The methodology is based on the well-established thin-film hydration technique followed by extrusion, a robust method for producing liposomes with a defined size distribution.

Introduction

Phosphatidylserine (PS) is an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the outer leaflet is a critical signal for apoptosis, leading to recognition and clearance by phagocytes. Liposomes containing PS are therefore of significant interest in drug delivery for targeting phagocytic cells, modulating immune responses, and mimicking apoptotic bodies for research purposes. The specific use of PS(16:0/18:0), with its saturated palmitic (16:0) and stearic (18:0) acyl chains, results in a rigid and stable lipid bilayer.

Materials and Equipment

Materials

- 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0))
- Chloroform

- Methanol
- Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Argon or Nitrogen gas
- Deionized water

Equipment

- Round-bottom flask
- Rotary evaporator
- Water bath or heating block
- Vacuum pump
- Syringes and needles
- Extruder device (e.g., Avanti Mini Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) analysis
- Zeta potential analyzer
- Spectrophotometer (for encapsulation efficiency determination)

Experimental Protocols

Thin-Film Hydration

The thin-film hydration method is a cornerstone technique for liposome preparation. It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.^{[1][2]}

- **Lipid Dissolution:** Dissolve the desired amount of PS(16:0/18:0) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well below the lipid's phase transition temperature (T_m). A water bath set to 30-40°C is generally suitable. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
- **Drying:** Once a thin film is formed, place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

Hydration of the Lipid Film

- **Buffer Preparation:** Prepare the desired aqueous hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic substance, it should be dissolved in this buffer.
- **Hydration:** Add the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (T_m) of the lipid to ensure proper hydration and formation of multilamellar vesicles (MLVs). The T_m for the analogous phosphocholine lipid, PC(16:0/18:0), is 49°C, providing a strong estimate for PS(16:0/18:0). [3] Therefore, a hydration temperature of 55-60°C is recommended.
- **Vortexing:** Agitate the flask by vortexing until the entire lipid film is suspended in the buffer, resulting in a milky suspension of MLVs.

Liposome Sizing by Extrusion

Extrusion is a widely used technique to produce unilamellar liposomes with a controlled and uniform size distribution.[4] The process involves forcing the MLV suspension through polycarbonate membranes with a defined pore size.[4]

- **Extruder Assembly:** Assemble the extruder device with the desired polycarbonate membranes (e.g., 100 nm pore size) according to the manufacturer's instructions.
- **Heating:** Pre-heat the extruder assembly to the same temperature used for hydration (55-60°C) to maintain the lipid in a fluid phase during extrusion.

- **Extrusion Process:** Load the MLV suspension into one of the syringes of the extruder. Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process disrupts the large MLVs and forces them to re-form into smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles) with a diameter close to the pore size of the membrane.
- **Collection:** Collect the final extruded liposome suspension. The suspension should appear more translucent than the initial MLV suspension.

Characterization of Liposomes

The hydrodynamic diameter and PDI of the liposomes are determined using Dynamic Light Scattering (DLS). The PDI is a measure of the heterogeneity of the sample, with values below 0.2 indicating a monodisperse population.

The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. It is measured using a zeta potential analyzer. Due to the negatively charged phosphate and carboxyl groups of the serine headgroup, PS(16:0/18:0) liposomes are expected to have a negative zeta potential.

The encapsulation efficiency (EE%) is the percentage of the initial drug or substance that is successfully entrapped within the liposomes. It can be determined by separating the unencapsulated material from the liposomes (e.g., by size exclusion chromatography or centrifugation) and quantifying the amount of encapsulated substance using a suitable analytical method (e.g., UV-Vis spectrophotometry for a chromophoric molecule).

The EE% is calculated using the following formula: $EE\% = (\text{Amount of encapsulated substance} / \text{Total amount of substance}) \times 100$

Data Presentation

The following tables summarize expected quantitative data for PS(16:0/18:0) liposomes prepared by this protocol. Note: As specific experimental data for 100% PS(16:0/18:0) liposomes is not readily available in the literature, the values presented are representative based on similar liposome formulations and general principles.

Table 1: Physicochemical Properties of PS(16:0/18:0)

Parameter	Value	Reference
Molecular Weight	764.0 g/mol	[5]
Estimated Phase Transition Temp. (Tm)	~49-55°C	[3][6]

Table 2: Expected Characterization of PS(16:0/18:0) Liposomes (100 nm extrusion)

Parameter	Expected Value
Mean Hydrodynamic Diameter	100 - 120 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-30 to -50 mV
Encapsulation Efficiency (hydrophilic marker)	5 - 15%

Stability and Storage

Liposomes are susceptible to physical and chemical instability, including aggregation, fusion, and lipid hydrolysis.

- **Storage Temperature:** For short-term storage (days to a week), liposomes should be stored at 4°C.
- **Long-term Storage:** For long-term storage, liposomes can be frozen at -20°C or -80°C. However, freeze-thaw cycles should be avoided. The inclusion of a cryoprotectant (e.g., sucrose or trehalose) in the hydration buffer is recommended before freezing.
- **Chemical Stability:** The ester bonds in phospholipids are susceptible to hydrolysis. Storage in a buffer with a neutral pH (around 7.4) is recommended. The presence of the serine headgroup may also influence chemical stability.

Visualization of the Experimental Workflow



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Caption: Workflow for PS(16:0/18:0) liposome preparation and characterization.

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References

- 1. researchgate.net [researchgate.net]
- 2. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. PS(16:0/18:0) | C₄₀H₇₈NO₁₀P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. To cite this document: BenchChem. [Protocol for the Preparation of PS(16:0/18:0) Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12738215#protocol-for-creating-ps-16-0-18-0-liposomes]

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